![molecular formula C28H56O8 B1140127 2-[2-[2-[2-[2-[2-[2-[4-(2,4,4-Trimethylpentan-2-yl)cyclohexyl]oxyethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol CAS No. 101013-07-4](/img/structure/B1140127.png)

2-[2-[2-[2-[2-[2-[2-[4-(2,4,4-Trimethylpentan-2-yl)cyclohexyl]oxyethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

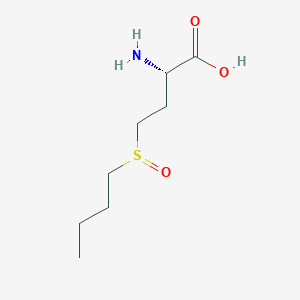

2-[2-[2-[2-[2-[2-[2-[4-(2,4,4-Trimethylpentan-2-yl)cyclohexyl]oxyethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol is a useful research compound. Its molecular formula is C28H56O8 and its molecular weight is 520.74. The purity is usually 95%.

BenchChem offers high-quality 2-[2-[2-[2-[2-[2-[2-[4-(2,4,4-Trimethylpentan-2-yl)cyclohexyl]oxyethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[2-[2-[2-[2-[2-[2-[4-(2,4,4-Trimethylpentan-2-yl)cyclohexyl]oxyethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Environmental Impact and Biodegradability

Triton X-100R.7 has been extensively studied for its impact on water and soil environments . Research results vary, with some studies suggesting that it is non-biodegradable and toxic, while others indicate that it can enhance or inhibit the bioremediation of polycyclic aromatic hydrocarbons (PAH) . The sustainable application of Triton X-100R.7 depends on minimizing the accumulation of toxic and non-biodegradable substances in soil and water environments .

Use in Bioremediation Processes

Triton X-100R.7 is a non-ionic surfactant that has wide applications in bioremediation processes . It is particularly effective in the bioremediation of hydrophobic hydrocarbons contaminated sites . The limited solubility and bioavailability of PAH can be overcome by Triton X-100R.7, which enhances the bioremediation process .

Surfactant Properties

Surfactants like Triton X-100R.7 have unique surface properties that reduce surface tension . This leads to their wide application in household products like laundry detergents, and in industrial processes .

Inhibition Mechanisms

Triton X-100R.7 has been found to inhibit anaerobic sludge organisms and some single aerobic organisms . The inhibition mechanisms include substrate shortage, physiological membrane-damaging, and/or alteration in organism cell membrane .

Adsorption and Biodegradation

Adsorption and biodegradation are mechanisms of Triton X-100R.7 removal . It has been shown to be biodegradable by aerobic and anaerobic municipal wastewater sludge and Vibrio cyclitrophicus-sp-Nov organism .

Aggregation Properties

Further research is being conducted on the aggregation properties of Triton X-100R.7 in a mixture of ordinary and heavy water .

作用機序

Triton X-100R.7, also known as 2-[2-[2-[2-[2-[2-[2-[4-(2,4,4-Trimethylpentan-2-yl)cyclohexyl]oxyethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol, is a non-ionic surfactant with a wide range of applications in biochemical and cellular biology research .

Target of Action

The primary targets of Triton X-100R.7 are cell membranes and membrane-bound proteins . It interacts with the lipid bilayer of cell membranes and solubilizes membrane proteins, making them accessible for further biochemical analysis .

Mode of Action

Triton X-100R.7 interacts with its targets through a process called solubilization . It inserts into the lipid bilayer of the cell membrane, disrupting the membrane structure and creating pores . This allows ions to freely pass through the membrane, leading to changes in the cell’s internal environment .

Biochemical Pathways

The disruption of the cell membrane by Triton X-100R.7 affects various biochemical pathways. It inhibits light-induced conformational changes, light-dependent hydrogen ion transport, and photophosphorylation in chloroplasts . This suggests that Triton X-100R.7 can significantly impact energy production and other biochemical processes within the cell .

Result of Action

The action of Triton X-100R.7 results in the solubilization of membrane proteins and the disruption of cell membranes . This leads to changes in cell volume and the inhibition of certain biochemical processes, such as photophosphorylation . These effects can be used to extract proteins or organelles from cells for further analysis .

Action Environment

The action of Triton X-100R.7 can be influenced by environmental factors. For example, the presence of osmotically active materials can affect the extent of cell swelling induced by Triton X-100R.7 . Furthermore, regulatory and environmental concerns have led to restrictions on the use of Triton X-100R.7 in certain regions .

特性

IUPAC Name |

2-[2-[2-[2-[2-[2-[2-[4-(2,4,4-trimethylpentan-2-yl)cyclohexyl]oxyethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H56O8/c1-27(2,3)24-28(4,5)25-6-8-26(9-7-25)36-23-22-35-21-20-34-19-18-33-17-16-32-15-14-31-13-12-30-11-10-29/h25-26,29H,6-24H2,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQJNBKDKLMCALZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(C)(C)C1CCC(CC1)OCCOCCOCCOCCOCCOCCOCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H56O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701018415 |

Source

|

| Record name | Triton X-100R.7 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701018415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

520.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[2-[2-[2-[2-[2-[2-[4-(2,4,4-Trimethylpentan-2-yl)cyclohexyl]oxyethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(3Ar,4S,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-(5-bromopentyl)pentanamide](/img/structure/B1140046.png)

![1,3-Benzenedisulfonic acid, 4-[[2-(4-iodophenyl)diazenyl][2-(4-nitrophenyl)hydrazinylidene]methyl]-, sodium salt (1:1)](/img/structure/B1140052.png)